4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide
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Overview
Description
4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide typically involves the reaction of 4-butylphenylamine with a thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained by treating the thiazole derivative with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated derivatives of the thiazole compound.
Scientific Research Applications
4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division or apoptosis. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Butylphenyl)-1,3-thiazol-2-amine
- 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrochloride
- 4-(4-Butylphenyl)-1,3-thiazol-2-amine sulfate
Comparison
4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide is unique due to its hydrobromide salt form, which can influence its solubility and stability. Compared to its hydrochloride and sulfate counterparts, the hydrobromide salt may exhibit different pharmacokinetic properties, making it more suitable for certain applications. The presence of the butyl group also enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Properties
IUPAC Name |
4-(4-butylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S.BrH/c1-2-3-4-10-5-7-11(8-6-10)12-9-16-13(14)15-12;/h5-9H,2-4H2,1H3,(H2,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUDCOCXSZAVNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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